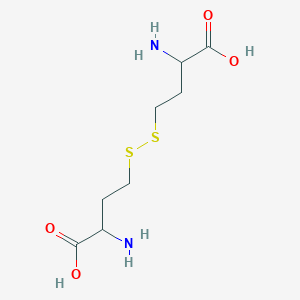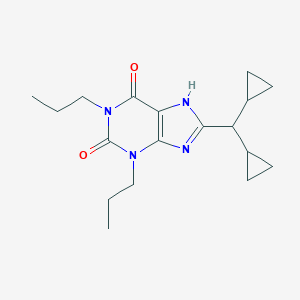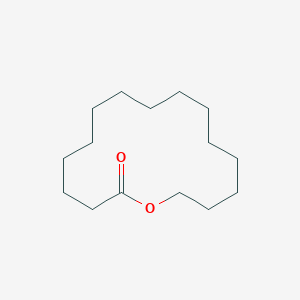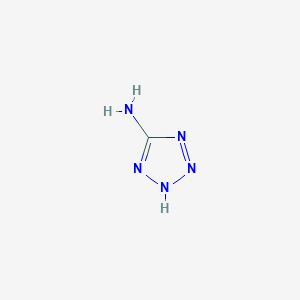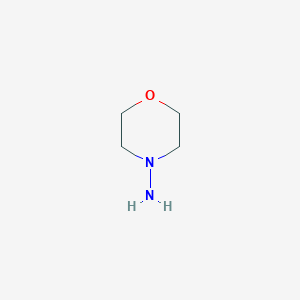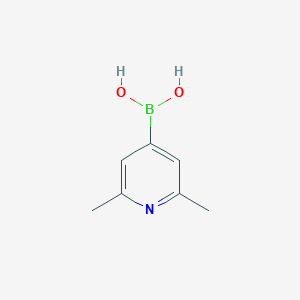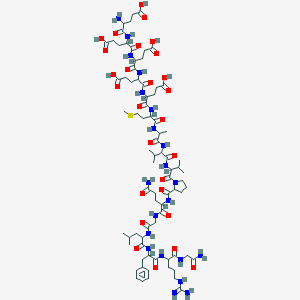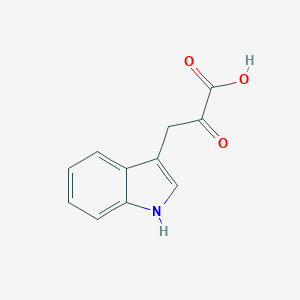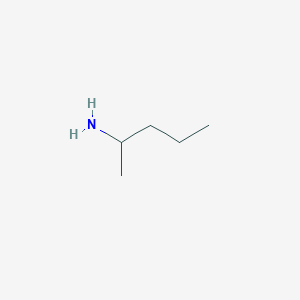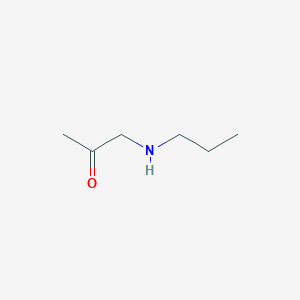
1-(Propylamino)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Propylamino)propan-2-one, also known as PAPP, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of ketone compounds and is structurally similar to amphetamines. PAPP has been used in various research studies due to its unique chemical properties and potential applications in the field of medicine and biochemistry.
Mecanismo De Acción
1-(Propylamino)propan-2-one acts as a central nervous system stimulant and has been shown to increase the release of neurotransmitters such as dopamine and norepinephrine. This mechanism of action is similar to that of amphetamines, which are also central nervous system stimulants.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 1-(Propylamino)propan-2-one are still being studied. However, research has shown that it can increase energy levels, improve cognitive function, and enhance mood. 1-(Propylamino)propan-2-one has also been studied for its potential use in the treatment of various medical conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(Propylamino)propan-2-one in lab experiments is its relatively low cost and ease of synthesis. Additionally, its unique chemical properties make it a useful tool for studying the mechanisms of action of various compounds. However, there are also limitations to using 1-(Propylamino)propan-2-one in lab experiments. For example, its effects on the human body are not fully understood, and there is limited information on its long-term effects.
Direcciones Futuras
There are several future directions for research on 1-(Propylamino)propan-2-one. One potential application is its use in the development of new drugs for the treatment of various medical conditions. Additionally, further research is needed to fully understand the mechanisms of action of 1-(Propylamino)propan-2-one and its effects on the human body. This could lead to the development of new treatments for conditions such as ADHD and narcolepsy. Overall, 1-(Propylamino)propan-2-one is a promising compound that has the potential to contribute to significant advancements in the fields of medicine and biochemistry.
Métodos De Síntesis
1-(Propylamino)propan-2-one can be synthesized through a chemical process known as reductive amination. In this process, propanone is reacted with propylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is 1-(Propylamino)propan-2-one. This synthesis method is relatively simple and cost-effective, making it a popular choice for researchers.
Aplicaciones Científicas De Investigación
1-(Propylamino)propan-2-one has been used in various scientific research studies, including neuropharmacology, biochemistry, and medicinal chemistry. Its unique chemical properties make it a useful tool in studying the mechanisms of action of various compounds and their effects on the human body.
Propiedades
Número CAS |
135644-36-9 |
|---|---|
Nombre del producto |
1-(Propylamino)propan-2-one |
Fórmula molecular |
C6H13NO |
Peso molecular |
115.17 g/mol |
Nombre IUPAC |
1-(propylamino)propan-2-one |
InChI |
InChI=1S/C6H13NO/c1-3-4-7-5-6(2)8/h7H,3-5H2,1-2H3 |
Clave InChI |
QZMSIFNIJWDHBC-UHFFFAOYSA-N |
SMILES |
CCCNCC(=O)C |
SMILES canónico |
CCCNCC(=O)C |
Sinónimos |
2-Propanone, 1-(propylamino)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B145803.png)
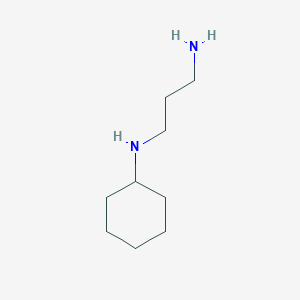
![2-(1,3-Benzodioxol-5-yl)-4,9-dihydrocyclohepta[b]pyran-4,9-dione](/img/structure/B145810.png)
![2-[4-(4-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B145813.png)
